SNS-032

概要

準備方法

合成経路と反応条件

SNS-032の合成は、市販の出発物質から始まる複数段階の工程を伴います。主要な工程には、チアゾール環の形成と、CDKに対する選択性と効力を付与する官能基の導入が含まれます。 反応条件は一般的に、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、コスト効率、スケーラビリティ、および環境への配慮を重視して最適化されています。 これには、バルク試薬、大規模反応器、および効率的な精製技術を使用して、臨床および研究用途に必要な量のthis compoundを生産することが含まれます .

化学反応の分析

反応の種類

SNS-032は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: 還元反応は、this compoundの官能基を修飾し、その活性を変化させる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件は一般的に、目的の変換を達成するために、制御された温度、不活性雰囲気、および特定の溶媒を伴います .

主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と選択性を有することができ、構造活性相関研究に役立ちます .

科学的研究の応用

SNS-032は、以下を含む幅広い科学研究用途を持っています。

化学: 細胞周期の調節と転写におけるCDKの役割を研究するためのツール化合物として使用されます。

生物学: 細胞生物学的研究において、CDK阻害が細胞増殖とアポトーシスに与える影響を調査するために使用されます。

医学: 慢性リンパ性白血病や多発性骨髄腫などのさまざまな癌の治療のために臨床試験で調査されています。

作用機序

SNS-032は、CDK2、7、および9を選択的に阻害することでその効果を発揮します。これらのキナーゼは、細胞周期と転写の調節に関与しています。this compoundはこれらのキナーゼを阻害することにより、RNAポリメラーゼIIのリン酸化を阻害し、RNA合成の阻害と、Mcl-1やXIAPなどの抗アポトーシスタンパク質のダウンレギュレーションにつながります。 これは、癌細胞のアポトーシス誘導をもたらします .

類似の化合物との比較

類似の化合物

フラボピリドール: 選択性はやや低いですが、作用機序が類似している、非選択的なパンCDK阻害剤。

ロスコビチン: this compoundよりも幅広い標的を有する別のCDK阻害剤。

パルボシクリブ: CDK4とCDK6の選択的な阻害剤で、乳がんの治療に使用されています

This compoundの独自性

This compoundは、CDK2、7、および9に対する高い選択性を持つため、細胞周期の調節と転写におけるこれらのキナーゼの特定の役割を研究するための貴重なツールとなっています。 その強力な阻害活性と癌細胞におけるアポトーシス誘導能力は、癌治療の有望な候補となっています .

類似化合物との比較

Similar Compounds

Flavopiridol: A non-selective pan-CDK inhibitor with similar mechanisms of action but less selectivity.

Roscovitine: Another CDK inhibitor with a broader range of targets compared to SNS-032.

Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer

Uniqueness of this compound

This compound is unique due to its high selectivity for CDKs 2, 7, and 9, making it a valuable tool for studying the specific roles of these kinases in cell cycle regulation and transcription. Its potent inhibitory activity and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy .

生物活性

SNS-032, a selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9, has garnered attention for its potential therapeutic applications in various malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancer types, and relevant case studies.

This compound exerts its effects primarily through the inhibition of CDK7 and CDK9, which are crucial for transcriptional regulation and cell cycle progression. By inhibiting these kinases, this compound disrupts RNA polymerase II phosphorylation, leading to reduced transcription of genes that promote cell survival and proliferation, such as Mcl-1 and cyclin D1 .

Key Mechanisms:

- Inhibition of transcriptional activity.

- Induction of apoptosis in cancer cells.

- Reduction of anti-apoptotic proteins, enhancing cell death.

1. Esophageal Squamous Cell Carcinoma (ESCC)

In a study involving ESCC cell lines, this compound demonstrated significant cytotoxic effects. The compound inhibited cellular viability and induced apoptosis in a concentration-dependent manner. Notably, it also enhanced sensitivity to cisplatin, a common chemotherapeutic agent . The study highlighted that this compound reduced the expression of Mcl-1 and inhibited cell migration and invasion by downregulating MMP-1 .

2. Neuroblastoma

A comprehensive analysis of 109 neuroblastoma cell lines revealed that this compound effectively reduced cell viability in 73% of the tested lines at therapeutic concentrations (<754 nM). The compound was particularly effective against multidrug-resistant sublines, indicating its potential as a treatment for refractory cases .

Table 1: Efficacy of this compound in Neuroblastoma Cell Lines

| Cell Line | % Viability Reduction at <754 nM | Response to Multidrug Resistance |

|---|---|---|

| Parental Lines | 73% | Effective |

| Resistant Sublines | 62% | Effective |

3. Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM)

In phase I clinical trials involving patients with CLL and MM, this compound showed limited clinical activity but demonstrated significant inhibition of tumor growth and induction of apoptosis in malignant B cells. The study found that patients experienced modulation of target engagement at pharmacologically relevant doses .

Table 2: Phase I Study Results for CLL and MM

| Parameter | Result |

|---|---|

| Patient Cohorts | Previously treated patients |

| Administration | Weekly infusion |

| Observed Effects | Tumor growth inhibition |

| Apoptosis Induction | Yes |

Case Study: Advanced CLL Patient

In a clinical setting, a heavily pretreated patient with advanced CLL received this compound as part of a phase I study. The treatment resulted in a notable reduction in lymphocyte counts and improvement in overall health metrics, although the patient had previously shown resistance to multiple therapies .

特性

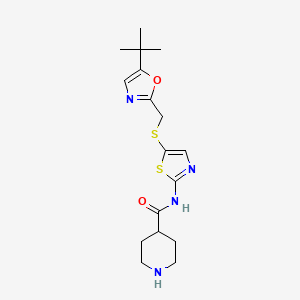

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSFTKFNBAZUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188100 | |

| Record name | BMS 387032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SNS-032 is a potent and selective inhibitor of CDKs 2, 7 and 9, which are critical in the communication and relay of signals to promote cellular growth and function. CDK2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle. CDK7 and CDK9 are involved in transcriptional regulation of certain proteins involved in cell survival. Inappropriate activity by these CDKs can lead to unregulated proliferation, avoidance of apoptosis and increased cell survival, all of which are hallmarks of cancer. By selectively targeting these CDKs, SNS-032 may halt both aberrant cell proliferation and induce apoptosis. | |

| Record name | SNS-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

345627-80-7 | |

| Record name | N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345627-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS 387032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNS-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS 387032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNS-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9979I93686 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。